7-bromonaphthalen-1-amine hydrochloride
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Overview
Description
7-Bromonaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C10H9BrClN. It is a brominated derivative of naphthylamine, where the bromine atom is positioned at the 7th carbon of the naphthalene ring, and the amine group is at the 1st position. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromonaphthalen-1-amine hydrochloride generally involves the bromination of naphthalen-1-amine. A common method includes:
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Bromination Reaction
Starting Material: Naphthalen-1-amine.
Reagent: Bromine (Br2).
Solvent: Acetic acid or another suitable solvent.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to control the rate of bromination and ensure selective substitution at the 7th position.
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Formation of Hydrochloride Salt
- The brominated product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, concentration, and reaction time) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Bromonaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the amine group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted naphthylamines.
Oxidation: Formation of 7-bromonaphthalen-1-nitro or 7-bromonaphthalen-1-nitroso compounds.
Reduction: Formation of naphthalen-1-amine or other reduced derivatives.
Scientific Research Applications
7-Bromonaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, dyes, and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromonaphthalen-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can enhance the compound’s binding affinity to certain molecular targets, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-amine: The parent compound without the bromine substitution.
7-Chloronaphthalen-1-amine: Similar structure with chlorine instead of bromine.
7-Iodonaphthalen-1-amine: Similar structure with iodine instead of bromine.
Uniqueness
7-Bromonaphthalen-1-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. Bromine’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro and iodo analogs.
This comprehensive overview should provide a solid foundation for understanding this compound, its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
137466-04-7 |
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Molecular Formula |
C10H9BrClN |
Molecular Weight |
258.5 |
Purity |
95 |
Origin of Product |
United States |
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